Trimethoxy(oct-1-EN-1-YL)silane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(oct-1-EN-1-YL)silane can be synthesized through the hydrosilylation reaction of 1-octene with trimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods
Industrial production of this compound involves the use of a fixed-bed reactor where the reaction between 1-octene and trimethoxysilane is catalyzed by a platinum-based catalyst. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(oct-1-EN-1-YL)silane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Addition Reactions: Can be catalyzed by transition metals such as platinum or palladium.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Addition Reactions: Leads to the formation of various organosilicon compounds depending on the reagents used.
Scientific Research Applications
Trimethoxy(oct-1-EN-1-YL)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to link organic polymers to inorganic substrates, enhancing the properties of composite materials.
Biology: Employed in the modification of surfaces for biological assays, such as DNA combing.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve adhesion and durability
Mechanism of Action
The mechanism of action of Trimethoxy(oct-1-EN-1-YL)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, linking organic and inorganic materials. The vinyl group in the compound can also participate in addition reactions, further enhancing its versatility .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler organosilicon compound with the formula HSi(OCH3)3.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups attached to silicon.
Octyltrimethoxysilane: Similar to Trimethoxy(oct-1-EN-1-YL)silane but lacks the vinyl group.
Uniqueness
This compound is unique due to the presence of both a vinyl group and three methoxy groups. This combination allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. The vinyl group provides additional reactivity, making it a versatile coupling agent for various applications .
Properties
CAS No. |
172264-71-0 |
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Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
trimethoxy(oct-1-enyl)silane |
InChI |
InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
ZYMHKOVQDOFPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C[Si](OC)(OC)OC |
Origin of Product |
United States |
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